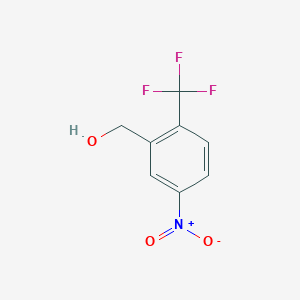

5-Nitro-2-(trifluoromethyl)benzyl alcohol

Description

5-Nitro-2-(trifluoromethyl)benzyl alcohol (CAS: Not explicitly provided; inferred from precursors in and ) is a nitro- and trifluoromethyl-substituted benzyl alcohol. It is synthesized via reduction of 5-nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2), a commercially available precursor, to the corresponding benzyl alcohol (compound 26 in ), followed by bromination to generate reactive intermediates for further applications . The trifluoromethyl (-CF₃) and nitro (-NO₂) groups confer unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis as a building block for complex molecules.

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

[5-nitro-2-(trifluoromethyl)phenyl]methanol |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)7-2-1-6(12(14)15)3-5(7)4-13/h1-3,13H,4H2 |

InChI Key |

XQKFVQCKKWWJNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

NaBH₄ selectively reduces the aldehyde group to a primary alcohol via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release H₂ and yield the alcohol. The reaction is exothermic, requiring temperature control between 0–50°C to minimize side reactions. A molar ratio of 0.25–3:1 (NaBH₄:aldehyde) balances cost and efficiency, with excess borohydride ensuring complete conversion.

Table 1: Optimization of Reduction Conditions

| Parameter | Range Tested | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Temperature (°C) | 0–50 | 10 | 90 | >99 |

| NaBH₄:Substrate | 0.25:1–3:1 | 0.5:1 | 92 | >99 |

| Reaction Time (h) | 0.5–2 | 1 | 91 | >99 |

Data derived from Example 1 of CN106588673A.

Chlorination of 2-Trifluoromethylbenzyl Alcohol to 2-Trifluoromethylbenzyl Chloride

Thionyl chloride (SOCl₂) mediates the conversion of the benzyl alcohol to the corresponding chloride, a critical precursor for nitration. This step proceeds via a two-stage mechanism: initial protonation of the hydroxyl group by SOCl₂, followed by nucleophilic displacement by chloride.

Process Optimization

Excess SOCl₂ (1.0–10:1 molar ratio relative to alcohol) ensures complete conversion, while maintaining temperatures between 60–85°C prevents HCl gas entrapment. Vacuum distillation at 75–80°C under -0.09 MPa yields 95% pure chloride.

Nitration of 2-Trifluoromethylbenzyl Chloride to 2-Chloromethyl-5-Nitro-Trifluoromethyltoluene

Nitration introduces the nitro group at the para position relative to the trifluoromethyl group. A mixed-acid system (HNO₃/H₂SO₄) facilitates electrophilic aromatic substitution, with sulfuric acid acting as a dehydrating agent and catalyst.

Key Parameters

- Nitric Acid Concentration : 50–99 wt%, with fuming nitric acid (90–99%) preferred for higher reactivity.

- Temperature : -10–40°C, with lower temperatures (-10°C) minimizing byproduct formation in lab-scale syntheses.

- Acid Ratio : A 3.7:1 molar ratio of H₂SO₄ to substrate ensures protonation of the aromatic ring for efficient nitration.

Table 2: Nitration Efficiency Under Varied Conditions

| HNO₃ Concentration (%) | Temperature (°C) | H₂SO₄:Substrate (mol) | Yield (%) |

|---|---|---|---|

| 50 | 0 | 3.7:1 | 98 |

| 70 | 20 | 7.9:1 | 72 |

| 99 | -10 | 3.7:1 | 95 |

Data from Examples 1 and 2 of CN106588673A.

Hydrogenation of 2-Chloromethyl-5-Nitro-Trifluoromethyltoluene to Target Product

Catalytic hydrogenation reduces the nitro group to an amine while retaining the chloromethyl moiety. Raney nickel in isopropanol under hydrogen pressure (4.0 MPa) achieves selective reduction without dehalogenation.

Catalytic System and Byproduct Management

- Catalyst Loading : 20 wt% Raney nickel relative to substrate.

- Solvent : Isopropanol enhances hydrogen solubility and stabilizes intermediates.

- Additives : Diisopropylethylamine (DIPEA) scavenges HCl generated during reaction, preventing catalyst poisoning.

Alternative Synthesis via Palladium-Catalyzed Formylation and Reduction

US6462242B1 discloses a two-step approach for benzyl alcohol synthesis:

- Formylation : Aryl bromides react with CO and formate esters under Pd catalysis to yield benzaldehydes.

- Reduction : In situ hydrogenation using formate and Pd/C converts aldehydes to alcohols.

Advantages :

- Single-vessel operation reduces purification steps.

- Ambient pressure conditions enhance safety for industrial scale-up.

Limitations :

- Limited applicability to substrates with electron-withdrawing groups (e.g., trifluoromethyl).

- Lower yields (70–75%) compared to NaBH₄-based routes.

Industrial Considerations and Scalability

Environmental Impact

Waste streams from the NaBH₄ method primarily contain borate salts, which are non-toxic and easily neutralized. In contrast, Pd-based processes generate heavy metal residues requiring stringent disposal protocols.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder with hydrochloric acid

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: 5-Nitro-2-(trifluoromethyl)benzaldehyde, 5-Nitro-2-(trifluoromethyl)benzoic acid

Reduction: 5-Amino-2-(trifluoromethyl)benzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Nitro-2-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism by which 5-Nitro-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Nitro-Substituted Benzyl Alcohols

2-Nitrobenzyl Alcohol (CAS 612-25-9) and 4-Nitrobenzyl Alcohol (CAS 619-73-8) ():

- Structural Differences : Lack the trifluoromethyl group.

- Synthesis : Prepared via sodium borohydride reduction of nitrobenzaldehydes ().

- Applications : Used as photo-labile protecting groups or intermediates in organic reactions.

- Physical Properties : Lower molecular weights (153.13 g/mol) compared to the target compound (estimated ~221.13 g/mol).

4-Bromo-2-nitrobenzyl Alcohol (10) and 5-Bromo-2-nitrobenzyl Alcohol (11) ():

Trifluoromethyl-Substituted Benzyl Alcohols

4-(Trifluoromethyl)benzyl Alcohol (4-TBA, CAS 349-95-1) ():

- Structural Differences : Lacks the nitro group; -CF₃ at the para position.

- Applications : Catalyst and reagent in organic synthesis (e.g., peptide coupling).

- Commercial Availability: Priced at $54.00/5 g (Santa Cruz Biotechnology) .

5-Fluoro-2-(trifluoromethyl)benzyl Alcohol (CAS 238742-82-0) ():

- Structural Differences : Fluoro (-F) replaces the nitro group.

- Molecular Weight : 194.13 g/mol (vs. ~221.13 g/mol for the target compound).

- Reactivity : Fluorine’s electron-withdrawing effect may alter acidity and stability.

Multi-Substituted Derivatives

4-Bromo-2-chloro-5-(trifluoromethyl)benzyl Alcohol ():

- Structural Features : Combines -CF₃, -Br, and -Cl substituents.

- Molecular Weight : 289.47 g/mol.

- Applications: Potential use in cross-coupling reactions due to halogen diversity.

Fluorinated Nitrobenzyl Alcohols ():

- Examples: 4-Fluoro-3-nitrobenzyl Alcohol (CAS 20274-69-5) and 3-Fluoro-2-nitrophenylmethanol (CAS 1214323-11-1).

- Key Differences : Fluoro and nitro groups in varying positions, altering electronic profiles and solubility.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Trends

- Electronic Effects: The -CF₃ group in 5-nitro-2-(trifluoromethyl)benzyl alcohol enhances electron-withdrawing capacity, increasing acidity of the hydroxyl group compared to non-fluorinated analogs .

- Market Availability : Precursors like 5-nitro-2-(trifluoromethyl)benzoic acid are priced at ¥15,500/g (), reflecting high production costs compared to simpler nitrobenzyl alcohols (e.g., 2-nitrobenzyl alcohol at ¥6,800/25g, ).

Biological Activity

5-Nitro-2-(trifluoromethyl)benzyl alcohol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of nitro and trifluoromethyl groups in its structure suggests enhanced lipophilicity and possible interactions with various biological targets. This article provides an overview of the biological activity of this compound, including relevant case studies, research findings, and a comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : C9H8F3NO3

- Molecular Weight : 239.16 g/mol

The structural features of this compound include:

- A nitro group (-NO2) which is known for its electron-withdrawing properties.

- A trifluoromethyl group (-CF3) that enhances the compound's lipophilicity and may improve its pharmacokinetic properties.

Cytotoxicity Studies

A study on related compounds showed varying degrees of cytotoxicity against human cell lines. For instance, 5-nitro-2-furancarboxylamides demonstrated significant trypanocidal activity with low cytotoxicity towards HeLa cells, indicating a potential therapeutic window for similar nitro-substituted compounds . Further research into the cytotoxic effects of this compound is necessary to establish its safety profile.

The mechanism by which nitro-containing compounds exert their biological effects often involves reduction processes within microbial cells, leading to the generation of reactive intermediates that can disrupt cellular functions. The unique trifluoromethyl group may also influence the compound's reactivity and interaction with biological targets.

Comparative Analysis

To better understand the potential activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes the biological activities reported for several related compounds:

Study on Nitro Compounds

In a comprehensive study focusing on nitro-substituted compounds, it was found that modifications in the position and type of substituents significantly affect biological activity. For example, changing the position of the nitro group can lead to drastic changes in potency against specific pathogens . This suggests that similar modifications in this compound could yield insights into optimizing its biological effectiveness.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, reflecting its accessibility for research purposes. Its potential applications span across medicinal chemistry and agrochemicals, where its unique properties might be harnessed for developing new therapeutic agents or pesticides.

Q & A

Q. How do researchers validate the role of this compound in photoactivated prodrug systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.